ピロロピリミジンヌクレオシドとヌクレオチド

Pyrrolopyrimidine nucleosides and nucleotides are a class of compounds derived from the fusion of pyrrole and pyrimidine rings, forming a heterocyclic structure. These molecules exhibit unique biological activities due to their distinct chemical properties. In the field of pharmaceuticals, they have shown promising potential as therapeutic agents for various diseases, including viral infections, cancer, and neurological disorders.

Pyrrolopyrimidine nucleosides are analogs of natural nucleosides, with modifications in their ring structures that enhance their stability and bioavailability. Similarly, pyrrolopyrimidine nucleotides act as active metabolites involved in cellular processes such as DNA synthesis and repair. Their design typically involves the optimization of pharmacokinetic properties to improve therapeutic efficacy while minimizing side effects.

These compounds are often synthesized through complex chemical reactions involving steps like condensation, ring formation, and functional group modifications. The resultant pyrrolopyrimidine nucleosides and nucleotides can be further customized with various substituents to target specific cellular mechanisms or pathways, making them versatile tools in drug development.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

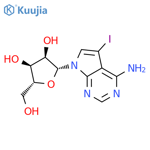

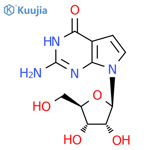

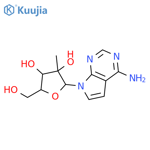

|

5-Iodotubercidin | 24386-93-4 | C11H13IN4O4 |

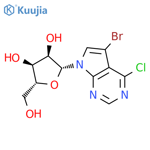

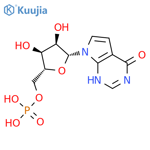

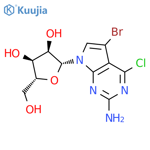

|

7H-Pyrrolo[2,3-d]pyrimidine,5-bromo-4-chloro-7-b-D-ribofuranosyl- | 24385-15-7 | C11H11BrClN3O4 |

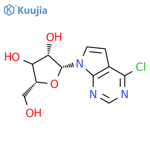

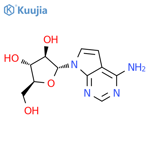

|

6-Chloro-7-deazapurine-β-D-riboside | 16754-80-6 | C11H12ClN3O4 |

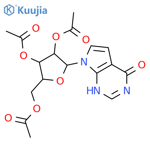

|

4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-7-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)- | 16754-78-2 | C17H19N3O8 |

|

9-Deazaguanosine | 102731-45-3 | C11H14N4O5 |

|

3,7-Dihydro-7-(5-O-phosphono-beta-D-ribofuranosyl)-4H-pyrrolo(2,3-d)pyrimidin-4-one homopolymer | 53794-83-5 | C11H14N3O8P |

|

Tubercidin | 69-33-0 | C11H14N4O4 |

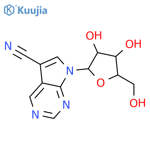

|

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,7-b-D-ribofuranosyl- | 57128-90-2 | C12H12N4O4 |

|

MK-0608 | 443642-29-3 | C12H16N4O4 |

|

7H-Pyrrolo[2,3-d]pyrimidin-2-amine,5-bromo-4-chloro-7-b-D-ribofuranosyl- | 873792-93-9 | C11H12BrClN4O4 |

関連文献

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

推奨される供給者

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品